molecular formula C22H26N4O4S2 B2920891 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide CAS No. 851980-49-9

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide

Cat. No.: B2920891
CAS No.: 851980-49-9
M. Wt: 474.59
InChI Key: KOGKGNMJMNFMAC-UHFFFAOYSA-N
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Description

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide typically involves multi-step organic reactions. The starting materials often include 4,5-dimethylbenzothiazole and 2,6-dimethylmorpholine. The synthesis may involve the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving aniline derivatives and sulfur-containing reagents.

    Hydrazide Formation: The final step involves the reaction of the sulfonylated benzothiazole with hydrazine derivatives to form the benzohydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of new materials.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.

    Sulfonyl Hydrazides: Compounds such as sulfonyl hydrazones and sulfonyl hydrazides have similar functional groups.

Uniqueness

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-13-5-10-19-20(16(13)4)23-22(31-19)25-24-21(27)17-6-8-18(9-7-17)32(28,29)26-11-14(2)30-15(3)12-26/h5-10,14-15H,11-12H2,1-4H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKGNMJMNFMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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